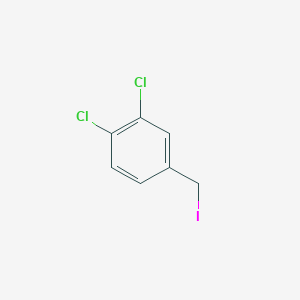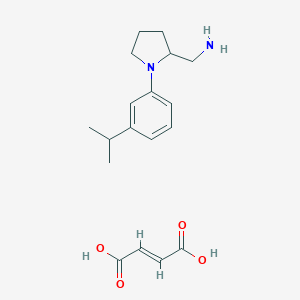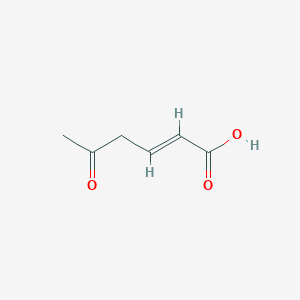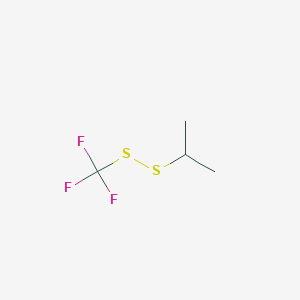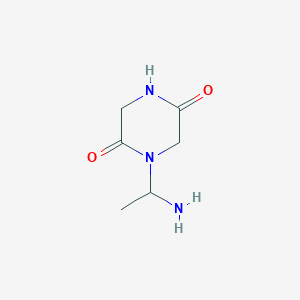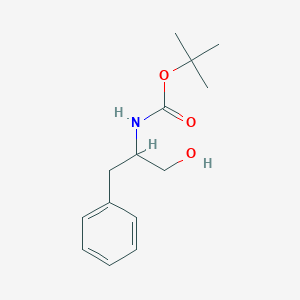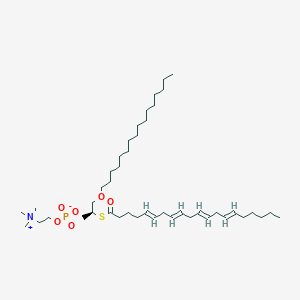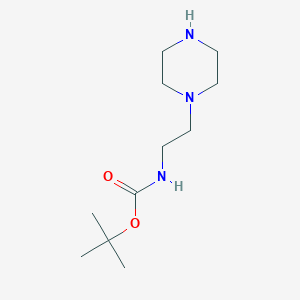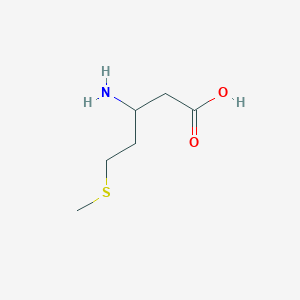
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, also known as Methyl-CCMA, is a synthetic compound that is used in scientific research. It is a derivative of the anabolic steroid Nandrolone, and it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is not fully understood. However, it is believed that 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate works by binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and strength. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that more research is needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the research of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. One direction is to further investigate its potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in humans.
Conclusion:
In conclusion, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound that has potential applications in the fields of cancer treatment and muscle wasting diseases. It works by binding to androgen receptors in the body, which results in an increase in muscle mass and strength, as well as the inhibition of prostate cancer cell growth. While more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, it has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate involves several steps. The first step is the synthesis of 3-hydroxy-5-androsten-17-one from dehydroepiandrosterone (DHEA). This is followed by the conversion of 3-hydroxy-5-androsten-17-one to 3-hydroxy-17-aza-D-homoandrostan-17-one. The final step involves the reaction of 3-hydroxy-17-aza-D-homoandrostan-17-one with N,N-bis(2-chloroethyl)aminophenylacetate to form 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. In cancer treatment, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. In muscle wasting diseases, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to increase muscle mass and strength.
Eigenschaften
CAS-Nummer |
146678-52-6 |
|---|---|
Produktname |
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Molekularformel |
C32H46Cl2N2O3 |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,10a,12a-trimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C32H46Cl2N2O3/c1-31-14-12-25(39-30(38)20-22-4-7-24(8-5-22)36(18-16-33)19-17-34)21-23(31)6-9-26-27(31)13-15-32(2)28(26)10-11-29(37)35(32)3/h4-5,7-8,23,25-28H,6,9-21H2,1-3H3/t23-,25-,26+,27-,28-,31-,32-/m0/s1 |
InChI-Schlüssel |
XPEARHKOPATKGH-YGZCPXDISA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Andere CAS-Nummern |
146678-52-6 |
Synonyme |
3-HMAABA 3-hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate 3beta-hydroxy-N-methyl-17a-aza-D-homo-5alpha-androstan-17-one-p-N,N-bis(2-chloroethyl)aminophenylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



